molecular formula C30H52O3 B14862681 20(R)-Protopanaxadiol

20(R)-Protopanaxadiol

Cat. No.: B14862681
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-ROUWMTJPSA-N
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Description

Protopanaxadiol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng). Protopanaxadiol is known for its various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the use of β-glycosidases from Dictyoglomus turgidum and Caldicellulosiruptor bescii to convert protopanaxadiol-type ginsenosides to protopanaxadiol . Another method involves the use of metabolically engineered Saccharomyces cerevisiae, which can produce protopanaxadiol from sugarcane molasses .

Industrial Production Methods: Industrial production of protopanaxadiol often involves the use of genetically engineered yeast strains. For example, Saccharomyces cerevisiae can be engineered to enhance the production of protopanaxadiol by manipulating peroxisome proliferation and optimizing metabolic pathways . This method allows for high-yield production of protopanaxadiol, making it suitable for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions: Protopanaxadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also undergo biotransformation reactions such as deglycosylation, epimerization, and dehydration .

Common Reagents and Conditions: Common reagents used in the chemical reactions of protopanaxadiol include β-glycosidases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired product. For example, the conversion of protopanaxadiol-type ginsenosides to protopanaxadiol using β-glycosidases typically occurs at specific pH levels and temperatures .

Major Products Formed: The major products formed from the chemical reactions of protopanaxadiol include various ginsenosides and their derivatives. These products have diverse pharmacological activities and are used in various scientific research applications .

Scientific Research Applications

Protopanaxadiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various ginsenosides. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, protopanaxadiol is investigated for its potential therapeutic effects, including its anticancer, anti-inflammatory, and neuroprotective properties . In industry, it is used in the production of health supplements and pharmaceuticals .

Comparison with Similar Compounds

Protopanaxadiol is often compared with other similar compounds, such as protopanaxatriol. Both compounds are dammarane-type saponins found in ginseng, but they differ in their chemical structures and pharmacological properties. Protopanaxadiol has been found to have stronger anticancer and anti-inflammatory effects compared to protopanaxatriol . Other similar compounds include various ginsenosides, such as Rb1, Rc, Rb2, and Rd, which belong to the protopanaxadiol-type ginsenosides .

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,12R,13S,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1

InChI Key

PYXFVCFISTUSOO-ROUWMTJPSA-N

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Origin of Product

United States

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